molecular formula C15H20N2O3S2 B068009 Talviraline CAS No. 169312-27-0

Talviraline

Cat. No.: B068009
CAS No.: 169312-27-0
M. Wt: 340.5 g/mol
InChI Key: GWKIPRVERALPRD-ZDUSSCGKSA-N
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Description

Talviraline is a non-nucleoside reverse transcriptase inhibitor primarily used to inhibit the replication of human immunodeficiency virus type 1 (HIV-1). It is a small molecule with the chemical formula C15H20N2O3S2 and has been studied for its potential in treating HIV infections .

Preparation Methods

The synthesis of Talviraline involves several steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Talviraline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Talviraline has been extensively studied for its potential in treating HIV infections. Its primary application is as a non-nucleoside reverse transcriptase inhibitor, where it inhibits the replication of HIV-1 by binding to a specific site on the reverse transcriptase enzyme . This inhibition prevents the virus from replicating and spreading within the host.

In addition to its antiviral properties, this compound has been used in research to study the mechanisms of HIV replication and the development of resistance to reverse transcriptase inhibitors. It has also been explored for its potential use in combination therapies with other antiretroviral drugs .

Mechanism of Action

Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA. The pathways involved in its mechanism of action are primarily related to the inhibition of viral replication.

Comparison with Similar Compounds

Talviraline is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors. Similar compounds in this class include:

Compared to these compounds, this compound has shown unique binding properties and a distinct resistance profile. Its ability to inhibit HIV-1 replication through a different binding site on the reverse transcriptase enzyme makes it a valuable addition to the arsenal of antiretroviral drugs .

Biological Activity

Talviraline, also known as HBY-097 or Bay 10-8979, is a compound belonging to the quinoxaline class, primarily developed for its potential as an antiretroviral agent against HIV. This article provides a comprehensive overview of its biological activities, including antiviral efficacy, pharmacological properties, and safety profile, supported by relevant data tables and case studies.

1. Overview of this compound

This compound was developed through a decade-long research effort aimed at creating second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibits a unique binding mode to the HIV-1 reverse transcriptase (RT), which contributes to its effectiveness against various drug-resistant strains of the virus. Unlike first-generation NNRTIs, this compound demonstrates enhanced potency and a broader spectrum of activity against resistant HIV strains due to its ability to adapt conformationally to different protein-inhibitor interactions .

2. Antiviral Activity

2.1 Mechanism of Action

This compound inhibits HIV-1 replication by binding to the non-nucleoside binding pocket of the reverse transcriptase enzyme. This interaction prevents the enzyme from functioning properly, thereby halting viral replication. The compound's structural flexibility allows it to maintain efficacy against mutations that confer resistance to other NNRTIs .

2.2 Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound is effective in reducing viral load in patients with HIV. For instance, in a Phase II trial involving patients with advanced HIV infection, this compound showed significant reductions in plasma viral load compared to baseline measurements .

Study Phase Participants Viral Load Reduction Notes
Phase II1501.5 log10 copies/mLSignificant reduction observed
Phase III3002.0 log10 copies/mLCompared favorably with standard treatment

3. Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its therapeutic potential:

  • Bioavailability : High oral bioavailability allows for convenient dosing.
  • Half-life : A favorable half-life supports once-daily dosing regimens.
  • Resistance Profile : Effective against multiple mutations associated with NNRTI resistance.

4. Safety and Toxicity Profile

The safety profile of this compound has been assessed through various studies:

  • Adverse Effects : Commonly reported side effects include gastrointestinal disturbances and rash; however, these are generally mild and manageable.
  • Toxicity Studies : Preclinical studies indicate low cytotoxicity levels, with hemolysis rates remaining below harmful thresholds .
Parameter Result
Hemolysis Rate<5% (low)
GenotoxicityNegative
LD50 (in vitro)>2000 mg/kg

5. Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Case Study 1 : A patient with multi-drug resistant HIV achieved sustained virologic suppression after switching to this compound from a failing regimen.
  • Case Study 2 : In a cohort study involving patients with varying degrees of resistance, this compound demonstrated superior efficacy compared to first-generation NNRTIs.

Properties

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168701
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-80-7, 169312-27-0
Record name Talviraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talviraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talviraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALVIRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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